molecular formula C16H19FN8O B12245908 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B12245908
M. Wt: 358.37 g/mol
InChI Key: JDYSFLVMXXDIKE-UHFFFAOYSA-N
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Description

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine base substituted with a fluoropyrimidine group and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine typically involves multiple steps, starting with the preparation of the purine base and subsequent functionalization. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs .

Scientific Research Applications

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine group can enhance binding affinity and specificity, while the piperazine ring may facilitate the compound’s transport across cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H19FN8O

Molecular Weight

358.37 g/mol

IUPAC Name

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)purine

InChI

InChI=1S/C16H19FN8O/c1-26-7-6-25-11-22-13-14(20-10-21-15(13)25)23-2-4-24(5-3-23)16-18-8-12(17)9-19-16/h8-11H,2-7H2,1H3

InChI Key

JDYSFLVMXXDIKE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)F

Origin of Product

United States

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